(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid
Overview
Description
The compound “(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid” is a specific type of organic compound. Organic compounds are typically composed of carbon atoms in rings or long chains, to which are attached other atoms of such elements as hydrogen, oxygen, and nitrogen .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed by molecular modeling .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Organic compounds can undergo a variety of reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of β, γ-Diamino Acids
(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid is utilized in the synthesis of β, γ-diamino acids, specifically through diastereoselective synthesis methods. These methods involve the conversion of related compounds to diaminopentanoic and diaminohexanoic acids, integral in the development of various biochemical compounds (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Reduction of Carboxylic Acids
This compound has been used in the mild reduction of carboxylic acids to alcohols. The process involves activation with cyanuric chloride and reduction with sodium borohydride, demonstrating the compound's role in facilitating chemical transformations (Falorni, Porcheddu, & Taddei, 1999).
Synthesis of Piperazic Acid Building Block
The chiral N1-Cbz, N2-H derivative of piperazic acid, derived from this compound, is a valuable building block in the total synthesis of natural products containing nonproteinogenic amino acids. This synthesis protocol offers an efficient pathway to modified piperazates (Papadaki, Georgiadis, & Tsakos, 2020).
Asymmetric Synthesis of Piperidinedicarboxylic Acid
This compound is integral in the asymmetric synthesis of piperidinedicarboxylic acid derivatives. The synthesis process involves the creation of N-Boc and N-Cbz protected analogues, highlighting its role in stereochemically complex chemical syntheses (Xue, He, Roderick, Corbett, & Decicco, 2002).
Development of Constrained Oligopeptides
This compound is used in the preparation of pyrrole-based amino acids for creating constrained oligopeptides. This showcases its role in peptide synthesis and the development of peptidomimetic scaffolds (Alongi, Minetto, & Taddei, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOVXZKKNSHFI-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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